

Nb-Demethylechitamine: A Technical Overview of its Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Nb-Demethylechitamine	
Cat. No.:	B12384961	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available safety and toxicity data on **Nb-Demethylechitamine**. Due to the limited publicly available information, this document focuses primarily on its in vitro cytotoxic properties and provides generalized experimental protocols for assessing such activity. At present, there is no available data on the acute, chronic, genetic, carcinogenic, or reproductive toxicity of **Nb-Demethylechitamine**. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound, while also highlighting the significant gaps in its toxicological profile that require further investigation.

Chemical and Physical Properties



Property	Value
Chemical Name	Nb-Demethylechitamine
Synonyms	N-Demethylechitamine
Molecular Formula	C21H26N2O4
Molecular Weight	370.44 g/mol
CAS Number	60048-88-6
Source	Isolated from the methanol extract of Alstonia rostrata twigs.[1]
Appearance	Information not available
Solubility	Information not available

In Vitro Cytotoxicity

Nb-Demethylechitamine has been evaluated for its in vitro cytotoxic activity against several human cancer cell lines.[1] While the primary research article by Yuan YX, et al. (2018) mentions this activity, specific IC₅₀ values for **Nb-Demethylechitamine** (referred to as compound 2 in the publication) are not provided in the publicly accessible abstract. The study does, however, indicate that the isolated alkaloids were evaluated against the cell lines listed in the table below.

Table 2.1: Human Cancer Cell Lines Tested for Cytotoxicity of Nb-Demethylechitamine

Cell Line	Cancer Type
HL-60	Human Myeloid Leukemia
SMMC-7721	Human Hepatocellular Carcinoma
A-549	Human Lung Carcinoma
MCF-7	Human Breast Adenocarcinoma
SW480	Human Colon Adenocarcinoma



Note: Specific IC₅₀ values for **Nb-Demethylechitamine** against these cell lines are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of **Nb-Demethylechitamine** are not available in the public domain. However, a general protocol for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below. This is a common method used for evaluating the cytotoxic potential of natural product extracts and isolated compounds.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC_{50}) .

Materials:

- Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillinstreptomycin)
- **Nb-Demethylechitamine** (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- · Microplate reader

Procedure:



· Cell Seeding:

- Harvest and count cells from a logarithmic phase culture.
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

· Compound Treatment:

- Prepare a series of dilutions of Nb-Demethylechitamine in a complete culture medium.
- \circ Remove the old medium from the wells and add 100 μL of the diluted compound solutions to the respective wells.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5%
 CO₂ atmosphere.

MTT Assay:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- $\circ\,$ After incubation, add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently pipette to ensure complete dissolution.

Data Acquisition:

 Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.





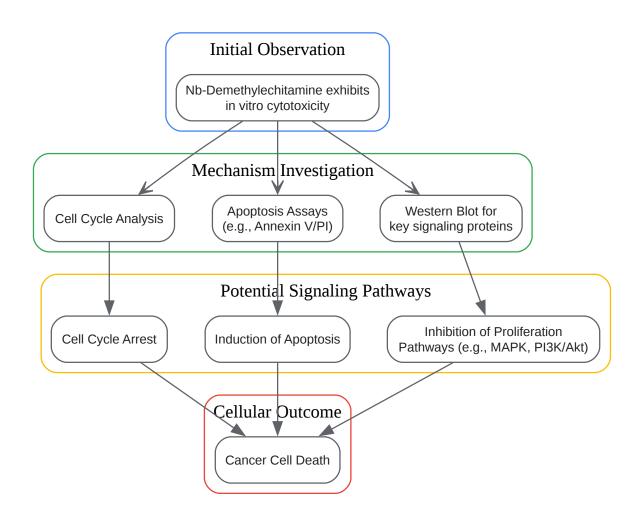


• Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration.
- Determine the IC₅₀ value from the dose-response curve using appropriate software.







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References

- 1. Two new monoterpenoid indole alkaloids from Alstonia rostrata PubMed [pubmed.ncbi.nlm.nih.gov]
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